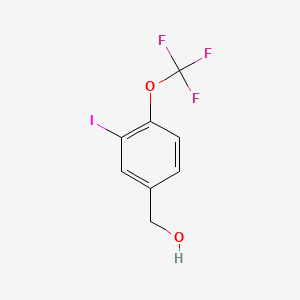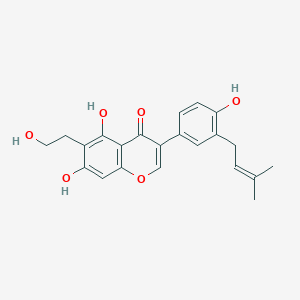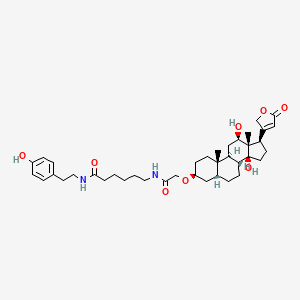
Digoxigenin Tyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Digoxigenin Tyramide is a hapten-labeled tyramide reagent used primarily in Tyramide Signal Amplification (TSA) techniques. It is widely utilized in immunohistochemistry, immunocytochemistry, and in situ hybridization to enhance the detection sensitivity of target molecules. The compound leverages the catalytic activity of horseradish peroxidase to facilitate the localized deposition of this compound molecules, thereby amplifying the signal and enabling the visualization of low-abundance targets .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Digoxigenin Tyramide involves the conjugation of digoxigenin, a steroid hapten, to tyramide. The process typically includes the following steps:
Activation of Digoxigenin: Digoxigenin is activated using a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, forming an NHS ester.
Conjugation to Tyramide: The activated digoxigenin is then reacted with tyramide in a suitable solvent, such as dimethylformamide (DMF), under mild conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Digoxigenin Tyramide primarily undergoes the following types of reactions:
Oxidation: Catalyzed by horseradish peroxidase in the presence of hydrogen peroxide, leading to the formation of reactive intermediates.
Covalent Bond Formation: The reactive intermediates form covalent bonds with electron-rich regions of target molecules, facilitating signal amplification.
Common Reagents and Conditions
Horseradish Peroxidase (HRP): Catalyzes the oxidation of tyramide.
Hydrogen Peroxide (H₂O₂): Acts as an oxidizing agent.
Buffer Solutions: Maintain optimal pH for the reactions.
Major Products
The major product of these reactions is the covalently bound this compound on the target molecule, which can be detected using anti-digoxigenin antibodies .
科学的研究の応用
Digoxigenin Tyramide has a wide range of applications in scientific research:
Chemistry: Used in the detection of specific nucleic acid sequences through in situ hybridization.
Biology: Facilitates the study of gene expression and localization in cells and tissues.
Medicine: Employed in diagnostic techniques to detect pathogens and genetic abnormalities.
Industry: Utilized in the development of biosensors and diagnostic assays
作用機序
The mechanism of action of Digoxigenin Tyramide involves the following steps:
Hybridization: Digoxigenin-labeled probes hybridize to the target nucleic acid sequences.
Detection: Anti-digoxigenin HRP binds to the digoxigenin-labeled probes.
Signal Amplification: HRP catalyzes the oxidation of tyramide in the presence of hydrogen peroxide, forming reactive intermediates.
Covalent Bond Formation: The reactive intermediates form covalent bonds with nearby molecules, amplifying the signal.
類似化合物との比較
Similar Compounds
Biotin Tyramide: Another hapten-labeled tyramide used in TSA techniques.
Fluorescein Tyramide: Used for fluorescent signal amplification.
Rhodamine Tyramide: Employed for red fluorescent signal amplification
Uniqueness
Digoxigenin Tyramide is unique due to its high specificity and strong binding affinity for anti-digoxigenin antibodies, making it particularly useful in applications requiring high sensitivity and specificity .
特性
分子式 |
C39H56N2O8 |
|---|---|
分子量 |
680.9 g/mol |
IUPAC名 |
6-[[2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetyl]amino]-N-[2-(4-hydroxyphenyl)ethyl]hexanamide |
InChI |
InChI=1S/C39H56N2O8/c1-37-16-13-29(48-24-35(45)40-18-5-3-4-6-34(44)41-19-15-25-7-10-28(42)11-8-25)21-27(37)9-12-31-32(37)22-33(43)38(2)30(14-17-39(31,38)47)26-20-36(46)49-23-26/h7-8,10-11,20,27,29-33,42-43,47H,3-6,9,12-19,21-24H2,1-2H3,(H,40,45)(H,41,44)/t27-,29+,30-,31-,32+,33-,37+,38+,39+/m1/s1 |
InChIキー |
HDWVXJDRHANLFV-AMVRZWEMSA-N |
異性体SMILES |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O |
正規SMILES |
CC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)OCC(=O)NCCCCCC(=O)NCCC6=CC=C(C=C6)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


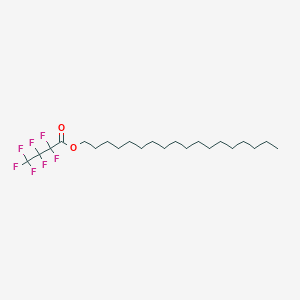
![4-[[6-[2-[3-Methoxy-4-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)phenyl]ethylamino]-1,3-dioxobenzo[de]isoquinolin-2-yl]methyl]benzoic acid](/img/structure/B15290984.png)

![2-[3-(4-methyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15290998.png)
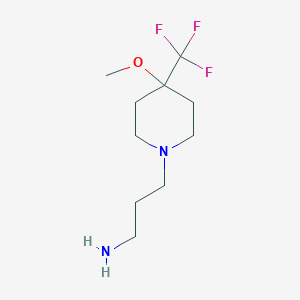
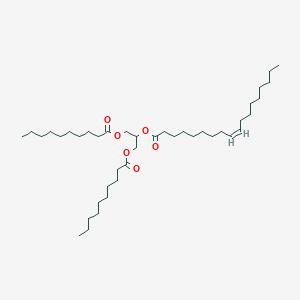
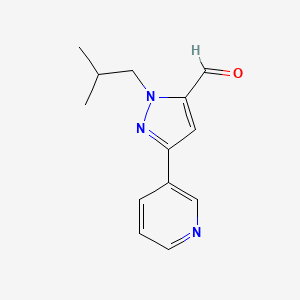
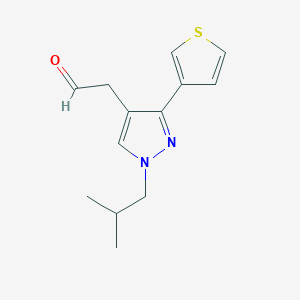
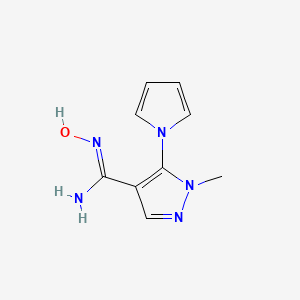
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxopyridine-3-carboxamide](/img/structure/B15291034.png)
![2-isobutyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15291042.png)
![N-[2-(2,5-dioxopyrrol-1-yl)ethyl]-3-[3-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-3-oxopropyl]sulfinylpropanamide](/img/structure/B15291059.png)
